molecular formula C6H13FN2 B1489071 3-(Fluoromethyl)piperidin-1-amine CAS No. 2098035-53-9

3-(Fluoromethyl)piperidin-1-amine

Cat. No.: B1489071
CAS No.: 2098035-53-9
M. Wt: 132.18 g/mol
InChI Key: SETMWZWVWNNHSH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidin-1-amine is a chemical compound with the molecular formula C6H13FN2 and a molecular weight of 132.18 g/mol. This compound is a derivative of piperidine, featuring a fluoromethyl group attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidin-1-amine typically involves the fluoromethylation of piperidine. One common method is the reaction of piperidine with a fluoromethylating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)piperidin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding fluoromethylated piperidine derivatives.

  • Reduction: Reduction reactions can produce amines with reduced fluoromethyl groups.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperidine derivatives.

Scientific Research Applications

3-(Fluoromethyl)piperidin-1-amine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-(Fluoromethyl)piperidin-1-amine is unique due to its fluoromethyl group, which differentiates it from other piperidine derivatives. Similar compounds include 3-(Chloromethyl)piperidin-1-amine and 3-(Bromomethyl)piperidin-1-amine. These compounds share the piperidine core but differ in the halogen substituent, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

3-(fluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-4-6-2-1-3-9(8)5-6/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETMWZWVWNNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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